2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H16N2O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.10592162 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Molecular Structure Analysis
An important aspect of the research on compounds like 2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione involves their synthesis methods and molecular structure analysis. Studies have focused on efficient synthesis methods, including microwave-assisted reactions and solvent-free methods for similar compounds. For example, the work by Sena et al. (2007) describes the synthesis of various N-(arylaminomethyl)-phthalimides, which are structurally related, highlighting the significance of methodological advancements in synthesizing such compounds (Sena et al., 2007).
Photophysical and Spectroscopic Properties
Another area of research focuses on the photophysical and spectroscopic properties of related isoindole derivatives. The study by Deshmukh and Sekar (2015) on the excited-state intramolecular proton transfer chromophores of related compounds reveals insights into their structural, molecular, electronic, and photophysical properties. Such research aids in understanding the potential applications of these compounds in various fields, including materials science (Deshmukh & Sekar, 2015).
Drug Delivery and Controlled Release
Research on the controlled release of drugs from compounds structurally similar to this compound is significant. For instance, Everett et al. (2001) explored the rates of elimination from substituted indolequinones, a class of compounds related to isoindoles, which has implications in the design of drug delivery systems (Everett et al., 2001).
Biological Activities
The exploration of biological activities of isoindole derivatives, such as antibacterial and antifungal properties, is a crucial area of research. Ahamed et al. (2021) synthesized new chalcone derivatives from 3-nitro phthalic acid and evaluated their biological activities, demonstrating the potential of these compounds in medicinal chemistry (Ahamed, Ali, & Ahmed, 2021).
Chemical Stability and Reactivity
Research on the chemical stability and reactivity of isoindole derivatives is important for understanding their potential applications. Studies like the one by Akshaya et al. (2016) on novel phthalimide derivatives provide insights into the stability and dipole moments of these compounds, which is essential for their application in various scientific fields (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-13-3-6-15(7-4-13)29-16-8-9-17-18(12-16)22(26)23(21(17)25)19-10-5-14(2)11-20(19)24(27)28/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMZZBLIJKMCGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.